4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide-thiazole hybrid with a complex structure featuring:
- A 4-ethoxy-substituted benzenesulfonamide moiety.
- A 1,3-thiazole ring substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a methyl group.
- An ethyl spacer linking the sulfonamide and thiazole groups.
While direct biological data for this compound are absent in the provided evidence, its structural features align with compounds synthesized via Hantzsch cyclization (e.g., yields of 90–95% for similar thiazoles) .
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-4-27-18-9-11-19(12-10-18)29(24,25)22-14-13-20-15(2)23-21(28-20)16-5-7-17(26-3)8-6-16/h5-12,22H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGOWONIQIKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzene Sulfonamide Group: The benzene sulfonamide group can be introduced through a sulfonation reaction, where benzene is treated with sulfuric acid to form benzene sulfonic acid, followed by reaction with an amine to form the sulfonamide.
Ethoxylation and Methoxylation: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, alcohols, nucleophiles, solvents like ethanol or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Thiazole Ring: The 4-methoxyphenyl group in the target compound (vs. The 4-methyl group on the thiazole may improve metabolic stability, as methyl substituents often reduce oxidation rates .
Sulfonamide Modifications :
- The 4-ethoxy group on the benzene ring (target) vs. 4-methoxy (analogs) increases lipophilicity, which could influence membrane permeability and pharmacokinetics .
- Analogs with 3-methyl or tetrahydronaphthalene substituents exhibit steric and electronic differences that may alter target selectivity .
Research Findings and Implications
Structural-Activity Relationships (SAR):
- Bioactivity Potential: The target’s combination of 4-methoxyphenyl (hydrogen-bond acceptor) and 4-ethoxybenzenesulfonamide (hydrophobic anchor) mirrors pharmacophores in sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .
- Metabolic Stability: The 4-methyl-thiazole and ethyl spacer may reduce susceptibility to cytochrome P450-mediated metabolism compared to non-methylated analogs .
Biological Activity
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound integrates a sulfonamide moiety with thiazole and ethoxy functional groups, which are often associated with various pharmacological properties. Research has indicated potential applications in antimicrobial, antifungal, and anticancer therapies.
Chemical Structure
The IUPAC name for this compound is 4-ethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S2 |
| Molecular Weight | 420.56 g/mol |
| InChI | InChI=1S/C21H24N2O4S2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, which can lead to:
- Inhibition of Cell Growth : The compound may induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Properties : Its sulfonamide group contributes to antibacterial activity by inhibiting bacterial folate synthesis.
Anticancer Properties
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been documented to induce apoptosis in various cancer cell lines through extrinsic and intrinsic pathways .
Antimicrobial Activity
The sulfonamide component is known for its bacteriostatic properties against a range of gram-positive and gram-negative bacteria. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Antifungal Effects
Research indicates that thiazole derivatives can also exhibit antifungal properties. The interaction with fungal enzymes involved in cell wall synthesis has been noted as a potential mechanism for their activity .
Study 1: Anticancer Efficacy
In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated IC50 values in the low micromolar range against HeLa and MCF7 cancer cell lines. The study highlighted the compound's ability to disrupt cellular proliferation and induce apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity
A comparative analysis of several sulfonamide compounds revealed that those containing thiazole rings exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study provided evidence that these compounds could serve as effective alternatives to traditional antibiotics due to their unique mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
